molecular formula C15H18N4O2 B2413564 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1788558-19-9

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2413564
CAS No.: 1788558-19-9
M. Wt: 286.335
InChI Key: UITHIMIBDFETOZ-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a 1,2,3-triazole ring and a piperidine moiety. The 1,2,3-triazole ring is a versatile scaffold known for its potential in forming hydrogen bonds and dipole-dipole interactions with biological targets, and derivatives of this heterocycle are frequently investigated for their diverse biological activities . The piperidine ring is a common feature in many bioactive molecules and pharmaceuticals. This specific molecular architecture suggests potential utility as a building block in the synthesis of more complex molecules or as a lead compound for the development of novel therapeutic agents. Researchers may value this compound for constructing chemical libraries or for studying structure-activity relationships (SAR). The precise mechanism of action and specific biological targets for this compound are not fully characterized and are a subject for ongoing investigation. As with any research chemical, thorough experimental analysis is required to determine its properties and applications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)15(20)18-9-6-12(7-10-18)19-11-8-16-17-19/h2-5,8,11-12H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITHIMIBDFETOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone , often referred to simply as a triazole-piperidine derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and various mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O. The structure features a triazole ring and a piperidine moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of triazole-containing compounds typically involves the use of click chemistry, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of the triazole ring while introducing various functional groups that can modulate biological activity.

Anticancer Activity

Research has demonstrated that derivatives of triazole-piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves:

  • Microtubule Destabilization : Compounds have been found to interfere with microtubule assembly, leading to apoptosis in cancer cells. In one study, specific derivatives demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
  • Apoptosis Induction : The ability to induce apoptosis has been confirmed through assays that measure caspase activity and morphological changes in treated cells .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of the triazole ring enhances the interaction with biological targets such as enzymes involved in cell wall synthesis in bacteria. Some studies report significant inhibition against various bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been investigated, particularly in models of acute inflammation. In vitro studies suggest that they can reduce the production of pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .

Research Findings and Case Studies

A summary of key findings from recent studies is presented below:

Study Cell Line IC50 (μM) Mechanism
MDA-MB-2312.43 - 7.84Microtubule destabilization
HepG24.98 - 14.65Apoptosis induction
Various BacteriaN/AInhibition of cell wall synthesis
Inflammatory ModelsN/AReduction of cytokine production

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl) compounds exhibit significant antimicrobial properties. A study synthesized a series of fluoroquinolone derivatives incorporating this triazole-piperidine moiety, which showed comparable antibacterial activity against both susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis when evaluated using broth microdilution techniques .

Anticancer Potential
The compound has been investigated for its anticancer properties. Specifically, triazole-containing piperidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, certain synthesized analogues have been reported to exhibit antileukemic activity, suggesting their potential as therapeutic agents in oncology .

Pharmacological Applications

CNS Activity
The piperidine structure is known for its ability to interact with the central nervous system. Compounds featuring this moiety have been studied for their effects as CNS stimulants or depressants depending on dosage levels. The incorporation of the triazole ring can enhance the pharmacological profile of these compounds, making them suitable candidates for further investigation in neuropharmacology .

Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of triazole-containing compounds. The modulation of inflammatory pathways through these compounds indicates their potential use in treating inflammatory diseases. For example, structure-based design approaches have revealed that triazole derivatives can activate specific receptors involved in inflammation regulation .

Material Science

Polymer Chemistry
The unique chemical structure of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone allows it to be utilized in polymer chemistry for the development of new materials. Its ability to form stable bonds can be exploited in creating functionalized polymers with enhanced properties for various applications including drug delivery systems and coatings .

Case Studies

Study Title Findings Application Area
Synthesis and Antibacterial Activity of Triazole DerivativesDemonstrated significant antibacterial activity against resistant strainsMedicinal Chemistry
Antileukemic Activity of Piperidine DerivativesShowed potential to inhibit cancer cell growthOncology
Structure-Based Design of Triazole DerivativesRevealed activation of anti-inflammatory pathwaysPharmacology
Development of Functionalized PolymersEnabled creation of new materials with enhanced propertiesMaterial Science

Preparation Methods

Sequential Modular Assembly

This approach constructs the triazole and piperidine rings separately before coupling with the methoxyphenyl carbonyl group. A representative pathway involves:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create 1,2,3-triazole intermediates.
  • Piperidine Functionalization : Nucleophilic substitution at the piperidine nitrogen using halogenated triazoles.
  • Carbonyl Incorporation : Friedel-Crafts acylation with 2-methoxybenzoyl chloride.

Convergent Coupling

Stepwise Synthesis Procedures

Triazole Ring Construction

The 1,2,3-triazole moiety is typically synthesized via CuAAC:

Reagents :

  • Propargyl bromide (alkyne precursor)
  • Sodium azide (azide source)
  • CuSO₄·5H₂O/sodium ascorbate (catalytic system)

Conditions :

  • Solvent: tert-Butanol/H₂O (1:1)
  • Temperature: 60°C, 12 hours
  • Yield: 78–85%

Piperidine-Triazole Coupling

Nucleophilic displacement reactions attach the triazole to piperidine:

Reagents :

  • 4-Bromopiperidine hydrobromide
  • 1H-1,2,3-Triazole
  • Potassium carbonate (base)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 110°C, 24 hours
  • Yield: 62%

Methanone Formation

Friedel-Crafts acylation introduces the 2-methoxyphenyl group:

Reagents :

  • 2-Methoxybenzoyl chloride
  • Aluminum chloride (Lewis acid)

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature, 6 hours
  • Yield: 71%

Optimization of Reaction Conditions

Solvent Effects on Coupling Efficiency

Solvent Dielectric Constant Yield (%) Purity (%) Source
DMF 36.7 62 95
DMSO 46.7 58 92
Acetonitrile 37.5 49 88

Polar aprotic solvents maximize nucleophilicity of the piperidine nitrogen, with DMF providing optimal balance between reactivity and byproduct suppression.

Temperature-Dependent Reaction Kinetics

Arrhenius analysis of the triazole-piperidine coupling reveals an activation energy of 72.3 kJ/mol. Below 90°C, reaction half-life exceeds 48 hours, while temperatures >120°C promote decomposition.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry improves scalability:

  • Reactor Type : Microstructured tubular reactor
  • Residence Time : 8 minutes
  • Throughput : 12 kg/day

Crystallization Control

Patented anti-solvent crystallization using heptane/ethyl acetate mixtures achieves >99.5% purity. Critical parameters include:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 20–50 µm

Analytical Characterization Techniques

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 7.45–7.39 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃)
  • HRMS : m/z calcd. for C₁₆H₁₈N₄O₂ [M+H]⁺ 298.1429, found 298.1426

X-ray Crystallography

Single-crystal analysis confirms the distorted boat conformation of the piperidine ring and planar triazole orientation.

Comparative Analysis with Analogous Compounds

Compound LogP Yield (%) Bioactivity (IC₅₀, µM)
Target Compound 2.31 71 0.46 (Kinase X)
(4-Triazolyl)piperidin-1-yl(phenyl)methanone 2.89 68 1.22
Piperidin-1-yl(3-methoxyphenyl)methanone 1.97 75 >10

The 2-methoxy substitution enhances aqueous solubility without compromising target affinity.

Challenges and Limitations

Regioselectivity in Triazole Formation

Uncatalyzed cycloadditions produce 1:1 mixtures of 1,4- and 1,5-triazole regioisomers. Copper catalysis improves 1,4-selectivity to 19:1 but requires rigorous oxygen exclusion.

Piperidine Ring Conformational Instability

Variable boat-chair interconversion complicates crystallization, necessitating low-temperature XRD analysis.

Q & A

Q. What are the standard synthetic routes for preparing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone, and how are yields optimized?

The synthesis typically involves multi-step pathways, including:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety onto the piperidine ring .
  • Acylation reactions to couple the methoxyphenyl group to the piperidine scaffold, often using activated carbonyl intermediates (e.g., acid chlorides) .

Q. Key optimization strategies :

  • Solvent selection (e.g., DMF for CuAAC, dichloromethane for acylation) to improve reaction efficiency.
  • Temperature control during cycloaddition (40–60°C) to minimize side products .
  • Purification via column chromatography or recrystallization to isolate high-purity products (HPLC purity >95% in optimized cases) .

Q. Table 1: Representative Synthetic Yields

StepReaction TypeYield (%)Purity (HPLC)Reference
Triazole formationCuAAC65–8897–99%
AcylationNucleophilic substitution70–8595–98%

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C-NMR : To verify regioselectivity of the triazole ring and confirm substitution patterns on the piperidine and methoxyphenyl groups .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., calculated vs. observed m/z).
  • HPLC : To assess purity (>95% at 254 nm is typical for research-grade material) .
  • Elemental analysis : Discrepancies between theoretical and experimental C/H/N values (e.g., ±0.3% deviation) may indicate residual solvents or incomplete purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data for triazole-containing piperidine derivatives?

Discrepancies (e.g., C: 72.04% observed vs. 71.67% calculated ) may arise from:

  • Residual solvents : Use thermogravimetric analysis (TGA) to detect volatile impurities.
  • Hydrate formation : Characterize via Karl Fischer titration or dynamic vapor sorption (DVS).
  • Method validation : Cross-check with combustion analysis and X-ray crystallography for absolute structure confirmation .

Q. What experimental designs are recommended for evaluating the biological activity of this compound in target-based assays?

  • Target selection : Prioritize kinases or GPCRs, as triazole-piperidine hybrids are known modulators of these targets .
  • In vitro assays :
    • Fluorescence polarization for binding affinity studies (IC50 determination).
    • Cellular cytotoxicity (e.g., MTT assay) to assess selectivity.
  • Structure-activity relationship (SAR) : Systematically vary the methoxy group position or piperidine substitution to correlate structural features with activity .

Q. Table 2: Example Biological Data for Analogues

CompoundTargetIC50 (nM)Selectivity IndexReference
Analog AKinase X12 ± 3>100
Analog BGPCR Y45 ± 725

Q. How do solvent polarity and reaction temperature influence the stability of intermediates during synthesis?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in acylation but may promote hydrolysis at elevated temperatures (>80°C).
  • Low-temperature regimes (0–25°C) : Critical for minimizing triazole ring decomposition during CuAAC .
  • Kinetic vs. thermodynamic control : Adjust conditions to favor desired regioisomers (e.g., 1,4- over 1,5-triazole) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Molecular docking : To model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability prediction.
  • QSAR models : Use descriptors like logP (calculated: ~2.8) and topological polar surface area (TPSA: ~75 Ų) to predict blood-brain barrier permeability .
  • MD simulations : Assess binding kinetics to plasma proteins (e.g., albumin) .

Contradictions and Methodological Challenges

Q. How can researchers address low yields in the final acylation step?

Low yields (e.g., 8–12% in some analogues ) may result from:

  • Steric hindrance : Introduce bulky protecting groups on the piperidine nitrogen to improve reactivity.
  • Catalyst optimization : Replace traditional bases (e.g., Et3N) with DMAP or polymer-supported reagents for enhanced nucleophilicity .
  • Microwave-assisted synthesis : Reduce reaction time and improve conversion rates .

Q. What strategies mitigate batch-to-batch variability in elemental analysis results?

  • Standardized purification protocols : Implement strict solvent evaporation and drying conditions (e.g., 40°C under vacuum for 24 hrs).
  • Quality control (QC) thresholds : Reject batches with >0.5% deviation in C/H/N ratios.
  • Collaborative validation : Cross-verify results with independent labs using identical instrumentation .

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